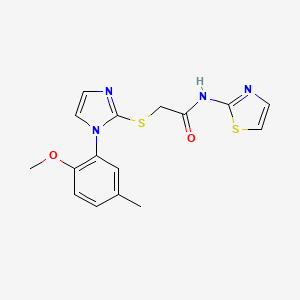![molecular formula C23H29N3O2 B2810515 2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide CAS No. 872347-17-6](/img/structure/B2810515.png)
2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide” is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This is a common structure in many pharmaceutical drugs due to its ability to bind to various enzymes and receptors in the body .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole group is a bicyclic structure consisting of fused benzene and imidazole rings. The phenoxyethyl group is a phenol ether with an additional two-carbon chain. The propanamide group consists of a three-carbon chain with a terminal amide group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzimidazole group is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The phenoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions. The amide group could participate in various reactions, including hydrolysis and reductions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
One area of application involves the synthesis of azole derivatives, including benzimidazole compounds, and their evaluation for antibacterial properties. For instance, Tumosienė et al. (2012) reported on the synthesis of several azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and their subsequent testing for antibacterial activity against Rhizobium radiobacter, indicating good efficacy for some synthesized compounds (Tumosienė et al., 2012).
Antimicrobial and Antifungal Activities
Further research by Salahuddin et al. (2017) focused on the synthesis, characterization, and antimicrobial evaluation of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives. The study found that certain synthesized compounds exhibited significant antimicrobial activity, highlighting their potential as therapeutic agents (Salahuddin et al., 2017).
Synthesis and Characterization of Benzimidazole Derivatives
Another research focus is on the synthesis and characterization of benzimidazole derivatives for various applications. Küçükbay et al. (2016) synthesized novel benzimidazolium bromides salts and evaluated their antitumor activities, indicating some compounds showed promising antitumor activity against ovarian and prostate cancer cell lines (Küçükbay et al., 2016).
Synthesis of Benzimidazole Compounds for Organic Photovoltaic Devices
Ku et al. (2015) explored the synthesis of a 2,2-dimethyl-2H-benzimidazole derivative for use in organic photovoltaic devices. This study highlighted the potential of such compounds in improving the efficiency of organic solar cells, although adjustments in alkyl side chain length were found to significantly impact device performance (Ku et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-17-8-7-9-18(16-17)28-15-14-26-20-11-6-5-10-19(20)25-21(26)12-13-24-22(27)23(2,3)4/h5-11,16H,12-15H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSPBPFTGKIBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
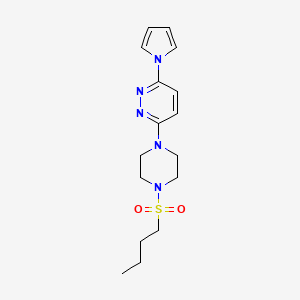
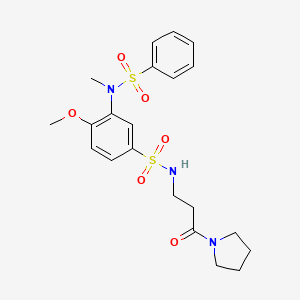
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2810434.png)
![N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810437.png)
![5-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-5-oxopentanoic acid](/img/structure/B2810438.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)urea](/img/structure/B2810439.png)
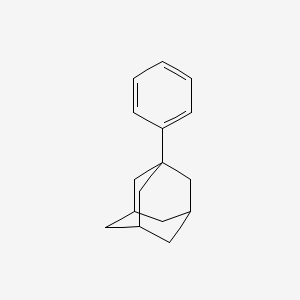
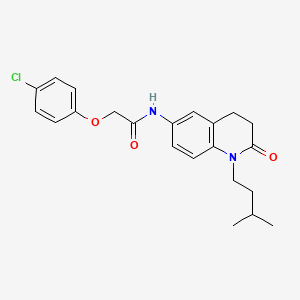
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2810443.png)
![2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2810446.png)
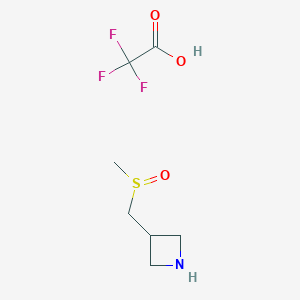
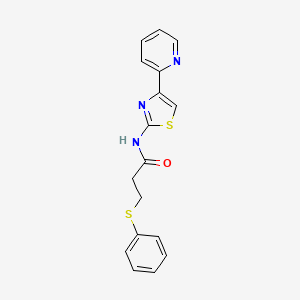
![N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2810453.png)
